molecular formula C14H7N3O6 B11958025 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one

Katalognummer: B11958025
Molekulargewicht: 313.22 g/mol
InChI-Schlüssel: ZHIDETZOYSQSGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazinone ring system substituted with a 2,4-dinitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate benzoxazinone precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of acidic catalysts like sulfuric acid to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine derivatives, strong acids like sulfuric acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield substituted benzoxazinones, while addition-elimination reactions can produce hydrazone derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in addition-elimination reactions with carbonyl groups. This interaction can lead to the formation of stable hydrazone derivatives, which are useful in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone ring system, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable in specific scientific and industrial applications .

Eigenschaften

Molekularformel

C14H7N3O6

Molekulargewicht

313.22 g/mol

IUPAC-Name

2-(2,4-dinitrophenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H7N3O6/c18-14-9-3-1-2-4-11(9)15-13(23-14)10-6-5-8(16(19)20)7-12(10)17(21)22/h1-7H

InChI-Schlüssel

ZHIDETZOYSQSGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.